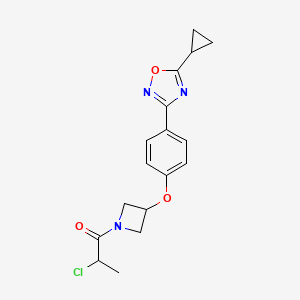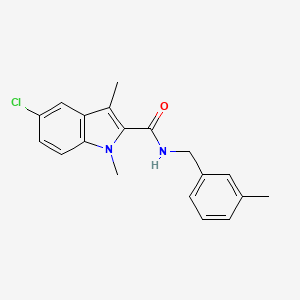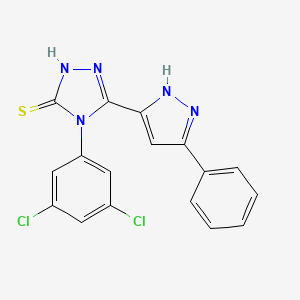
2-Chloro-1-(3-(4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenoxy)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-1-{3-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-AZETANYL}-1-PROPANONE is a complex organic compound featuring a unique structure that includes a cyclopropyl group, an oxadiazole ring, and an azetanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-1-{3-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-AZETANYL}-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the coupling of these intermediates with the azetanyl moiety. Common reagents used in these reactions include chlorinating agents, cyclopropylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the compound is produced at a high purity and in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-1-{3-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-AZETANYL}-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent, and pH to ensure the desired reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole and azetanyl groups.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-1-{3-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-AZETANYL}-1-PROPANONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring and azetanyl moiety could play key roles in binding to these targets, while the cyclopropyl group might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-1-{3-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-AZETANYL}-1-PROPANONE: can be compared to other compounds containing oxadiazole rings, such as 2-(1,2,4-Oxadiazol-5-yl)anilines.
Cyclopropyl-containing compounds: These include various cyclopropyl ketones and alcohols, which share the cyclopropyl group but differ in other structural aspects.
Azetanyl-containing compounds: These include various azetidine derivatives, which share the azetanyl moiety but may have different substituents.
Uniqueness
The uniqueness of 2-CHLORO-1-{3-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-AZETANYL}-1-PROPANONE lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the oxadiazole ring, cyclopropyl group, and azetanyl moiety in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18ClN3O3 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-chloro-1-[3-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenoxy]azetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H18ClN3O3/c1-10(18)17(22)21-8-14(9-21)23-13-6-4-11(5-7-13)15-19-16(24-20-15)12-2-3-12/h4-7,10,12,14H,2-3,8-9H2,1H3 |
InChI Key |
IFVPZHAOLKCWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC(C1)OC2=CC=C(C=C2)C3=NOC(=N3)C4CC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10867350.png)
![2-(2-methoxyphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10867362.png)
![Methyl 5-chloro-3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10867365.png)
![2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B10867368.png)


![2-[2-(morpholin-4-yl)-2-oxoethyl]thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide](/img/structure/B10867378.png)

![2-(8,9-Dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10867385.png)
![N-(4-methylpyrimidin-2-yl)-4-[(phenylcarbamoyl)amino]benzenesulfonamide](/img/structure/B10867388.png)
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[4-[[[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino]thioxomethyl]-3-methyl-1-piperazinyl]-4-oxo-3-quinolinecarboxylic acid](/img/structure/B10867390.png)

![5-(3,4-dimethoxyphenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10867397.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B10867398.png)
